molecular formula C11H9ClN2O4 B1363906 (E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid

(E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid

Cat. No.: B1363906
M. Wt: 268.65 g/mol
InChI Key: UYLHFDBYICFZTD-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid typically involves the reaction of 3-chlorobenzoic acid with appropriate amines and carbamoylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar in structure but with an iodine atom instead of a chlorine atom.

    DDT: A well-known pesticide with a similar aromatic structure but different functional groups.

Uniqueness

(E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H9ClN2O4

Molecular Weight

268.65 g/mol

IUPAC Name

(E)-4-[2-(3-chlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H9ClN2O4/c12-8-3-1-2-7(6-8)11(18)14-13-9(15)4-5-10(16)17/h1-6H,(H,13,15)(H,14,18)(H,16,17)/b5-4+

InChI Key

UYLHFDBYICFZTD-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C=CC(=O)O

Origin of Product

United States

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